2-Morpholinocyclopentanol

Description

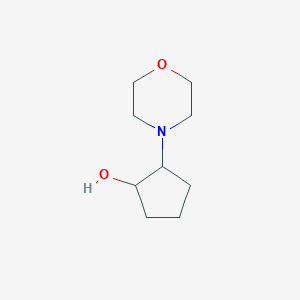

Structure

3D Structure

Propriétés

IUPAC Name |

2-morpholin-4-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h8-9,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLQQULXCVFFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550438 | |

| Record name | 2-(Morpholin-4-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161193-34-6 | |

| Record name | 2-(4-Morpholinyl)cyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161193-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Morpholin-4-yl)cyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Stereochemistry of 2-Morpholinocyclopentanol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinocyclopentanol is a chiral molecule with significant potential in medicinal chemistry and drug development due to its structural motifs present in various biologically active compounds. The precise stereochemical configuration of this molecule is paramount as different isomers can exhibit varied pharmacological and toxicological profiles. This technical guide provides a comprehensive exploration of the stereochemistry of 2-Morpholinocyclopentanol, detailing the synthesis of its isomers, methodologies for their separation, and advanced techniques for their characterization. By synthesizing established chemical principles with field-proven insights, this document serves as an authoritative resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Stereochemical Complexity of 2-Morpholinocyclopentanol

2-Morpholinocyclopentanol possesses two stereogenic centers at positions C1 and C2 of the cyclopentane ring, where the hydroxyl and morpholino groups are attached, respectively. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the hydroxyl and morpholino groups defines the diastereomeric relationship: cis when they are on the same side of the ring and trans when they are on opposite sides.

-

(1R,2S)-2-Morpholinocyclopentanol and (1S,2R)-2-Morpholinocyclopentanol are a pair of enantiomers with a cis relationship between the substituents.

-

(1R,2R)-2-Morpholinocyclopentanol and (1S,2S)-2-Morpholinocyclopentanol are a pair of enantiomers with a trans relationship between the substituents.

The distinct three-dimensional arrangement of these isomers dictates their interaction with chiral biological targets such as enzymes and receptors, making the synthesis and characterization of stereochemically pure isomers a critical aspect of drug discovery.

Caption: Isomeric relationship of 2-Morpholinocyclopentanol.

Synthesis of 2-Morpholinocyclopentanol Isomers: A Strategic Approach

The synthesis of 2-morpholinocyclopentanol isomers can be strategically approached to control the diastereoselectivity of the reaction. A common and effective method involves the aminolysis of cyclopentene oxide with morpholine. This reaction proceeds via a nucleophilic attack of the morpholine nitrogen on one of the epoxide carbons.

Diastereoselective Synthesis via Epoxide Ring-Opening

The ring-opening of an epoxide with an amine nucleophile is a well-established method for the synthesis of 1,2-amino alcohols.[1][2] The stereochemical outcome of this reaction is governed by the SN2 mechanism, which results in an inversion of configuration at the carbon atom undergoing nucleophilic attack.

Experimental Protocol: Synthesis of a Diastereomeric Mixture of 2-Morpholinocyclopentanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopentene oxide (1.0 eq) in a suitable solvent such as methanol or isopropanol.

-

Nucleophilic Addition: Add morpholine (1.2 eq) to the solution. The use of a slight excess of the amine ensures complete consumption of the epoxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product will be a mixture of the cis and trans diastereomers of 2-morpholinocyclopentanol. Purification can be achieved by column chromatography on silica gel.

Causality of Diastereoselectivity: The nucleophilic attack of morpholine can occur at either C1 or C2 of the cyclopentene oxide. Attack at C1 will lead to the formation of the trans product, while attack at C2 will also result in the trans product due to the inversion of configuration. The formation of the cis isomer is generally less favored in a purely thermal, uncatalyzed reaction. However, the presence of certain catalysts or specific solvent effects can influence the diastereomeric ratio.

Caption: Synthetic workflow for 2-Morpholinocyclopentanol isomers.

Separation of Stereoisomers: Achieving Stereopurity

The separation of the synthesized stereoisomers is a critical step to enable the study of their individual biological activities. This is typically achieved through chromatographic techniques.

Separation of Diastereomers

Diastereomers have different physical properties, such as boiling points, melting points, and solubility, which allows for their separation by standard chromatographic methods like column chromatography or fractional crystallization.

Resolution of Enantiomers

Enantiomers possess identical physical properties in an achiral environment, necessitating the use of chiral separation techniques for their resolution.[3] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for this purpose.[4]

Experimental Protocol: Chiral HPLC Separation of 2-Morpholinocyclopentanol Enantiomers

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ phases) have shown excellent resolving capabilities.[5]

-

Mobile Phase Optimization: The mobile phase composition is crucial for achieving good separation. A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds like 2-morpholinocyclopentanol.

-

Analysis and Fraction Collection: Inject the diastereomerically pure cis or trans isomer mixture onto the chiral column. Monitor the elution of the enantiomers using a suitable detector (e.g., UV or mass spectrometer). Collect the fractions corresponding to each enantiomer.

-

Purity Assessment: Analyze the collected fractions to determine the enantiomeric excess (ee) of each separated enantiomer.

Table 1: Representative Chiral HPLC Separation Parameters

| Parameter | Condition | Rationale |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine | Balances retention and selectivity; amine additive suppresses peak tailing. |

| Flow Rate | 1.0 mL/min | Ensures efficient mass transfer and optimal resolution. |

| Detection | UV at 210 nm | Morpholine moiety has weak UV absorbance at low wavelengths. |

Spectroscopic Characterization and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of the 2-morpholinocyclopentanol isomers.

¹H NMR Spectroscopy: Distinguishing cis and trans Isomers

The relative stereochemistry of the cis and trans isomers can be determined by analyzing the coupling constants (J-values) between the protons on C1 and C2 (H1 and H2).[6]

-

trans-Isomer: In the more stable diequatorial conformation of the trans-isomer, the H1 and H2 protons are in a trans-diaxial relationship, resulting in a larger coupling constant (typically 8-12 Hz).

-

cis-Isomer: In the cis-isomer, the H1 and H2 protons have a cis relationship (axial-equatorial or equatorial-axial), leading to a smaller coupling constant (typically 2-5 Hz).

The chemical shifts of H1 and H2 will also differ between the cis and trans isomers due to the different anisotropic effects of the substituents.[7][8]

Conformational Analysis of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in dynamic equilibrium between two main puckered conformations: the envelope and the half-chair .[9][10] The substituents on the ring will influence the preferred conformation to minimize steric interactions.

-

Envelope Conformation: One carbon atom is out of the plane of the other four.

-

Half-Chair Conformation: Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

For 1,2-disubstituted cyclopentanes, the trans isomer generally prefers a conformation where both bulky substituents occupy pseudo-equatorial positions to minimize steric strain. In the cis isomer, one substituent must be in a pseudo-axial position, leading to higher conformational energy.

Caption: Conformational preferences of 2-Morpholinocyclopentanol isomers.

Conclusion

The stereochemistry of 2-morpholinocyclopentanol is a multifaceted subject with profound implications for its application in drug discovery and development. A thorough understanding of its isomeric forms, coupled with robust synthetic and analytical methodologies, is essential for the rational design of new chemical entities with desired therapeutic properties. This guide has provided a detailed overview of the key stereochemical aspects of 2-morpholinocyclopentanol, from its synthesis and separation to its spectroscopic characterization and conformational analysis. The protocols and insights presented herein are intended to serve as a valuable resource for researchers in the field, enabling them to navigate the complexities of stereochemistry and unlock the full potential of this important molecular scaffold.

References

-

Brutcher, F. V., & Bauer, W. (n.d.). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society. Retrieved from [Link]

-

Somfai, P. (2004). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. Retrieved from [Link]

- Reddy, M. S., et al. (2019). Process for the preparation of amino alcohol derivatives or salts thereof. Google Patents.

-

Krasnova, L., et al. (2014). Regio- And stereoselective synthesis of new diaminocyclopentanols. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

-

Krasnova, L., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. PubMed. Retrieved from [Link]

-

Li, Z., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). (1S,2S)-2-Aminocyclopentanol. Retrieved from [Link]

-

Kawamata, Y., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. PubMed. Retrieved from [Link]

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

-

YouTube. (2019). Conformations of Cyclopentane. Retrieved from [Link]

-

Xing, S., et al. (2019). Diastereoselective Synthesis of 2-Aminoindanones. Scribd. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]

- Wang, L., et al. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. Google Patents.

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

Torssell, S. (2007). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. Diva-Portal.org. Retrieved from [Link]

-

Yu, J., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. PubMed. Retrieved from [Link]

-

LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

-

Taha, M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2020). Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. RSC Publishing. Retrieved from [Link]

-

Brutcher, F. V., & Bauer, W. (n.d.). Conformations of Substituted Cyclopentanes. II. Maximally Puckered Envelope and Half-chair Models for Fused Ring Systems. Journal of the American Chemical Society. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

-

Raji, M., et al. (2022). Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. SZTE Publicatio Repozitórium. Retrieved from [Link]

-

Brainly.com. (2023). Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Lee, Y. C., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regio- and stereoselective synthesis of new diaminocyclopentanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. brainly.com [brainly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to 2-Morpholinocyclopentanol: Synthesis, Properties, and Medicinal Chemistry Perspective

This guide provides a comprehensive technical overview of 2-morpholinocyclopentanol, a molecule of interest in medicinal chemistry. As this compound is not widely cataloged, this document will serve as a foundational resource, detailing its chemical identity, a robust synthetic protocol, and an expert analysis of its potential applications in drug discovery, grounded in established scientific principles.

Chemical Identity and Nomenclature

A thorough search of chemical databases indicates that "2-Morpholinocyclopentanol" is likely a novel or uncatalogued compound, as no specific CAS number is readily available. Based on standard chemical nomenclature, the structure is presumed to be a cyclopentane ring substituted with a hydroxyl group (-OH) and a morpholino group. By IUPAC convention for cyclic alcohols, the hydroxyl group is assigned to position 1, placing the morpholino substituent at position 2. The nitrogen atom of the morpholine ring is the point of attachment to the cyclopentyl ring.

Therefore, a more precise IUPAC name would be 2-(morpholin-4-yl)cyclopentan-1-ol .

Stereochemistry

The structure of 2-(morpholin-4-yl)cyclopentan-1-ol possesses two chiral centers at carbons 1 and 2 of the cyclopentane ring. This gives rise to stereoisomers, which can exist as either cis or trans diastereomers, each as a pair of enantiomers. The relative orientation of the hydroxyl and morpholino groups significantly influences the molecule's three-dimensional shape and, consequently, its biological activity.

| Identifier | Value |

| Common Name | 2-Morpholinocyclopentanol |

| Systematic IUPAC Name | 2-(morpholin-4-yl)cyclopentan-1-ol |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| CAS Number | Not Assigned |

Synthetic Protocol: Epoxide Ring-Opening

The most direct and reliable method for synthesizing 2-amino alcohols, such as 2-(morpholin-4-yl)cyclopentan-1-ol, is the nucleophilic ring-opening of an epoxide. This method is widely documented and provides excellent control over regioselectivity. The proposed synthesis involves the reaction of cyclopentene oxide with morpholine.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism. The nitrogen atom of morpholine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the face opposite the C-O bond, leading to an inversion of stereochemistry at the site of attack. The result is a trans relationship between the incoming nucleophile (morpholine) and the resulting hydroxyl group.

Caption: Proposed SN2 mechanism for the synthesis of 2-(morpholin-4-yl)cyclopentan-1-ol.

Step-by-Step Experimental Protocol

Objective: To synthesize trans-2-(morpholin-4-yl)cyclopentan-1-ol.

Materials:

-

Cyclopentene oxide (1.0 eq)

-

Morpholine (1.2 eq)

-

Ethanol (as solvent)

-

Reflux condenser

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentene oxide (e.g., 5.0 g, 59.4 mmol) dissolved in ethanol (30 mL).

-

Addition of Nucleophile: To this stirring solution, add morpholine (e.g., 6.2 g, 71.3 mmol, 1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The fractions containing the desired product are combined.

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The trans stereochemistry can be confirmed by analysis of the coupling constants in the ¹H NMR spectrum.

Physicochemical and Spectroscopic Properties (Predicted)

The properties of 2-(morpholin-4-yl)cyclopentan-1-ol can be inferred from its structure, which contains both a hydrogen-bond donor (the hydroxyl group) and a hydrogen-bond acceptor (the oxygen and nitrogen atoms of the morpholine ring).

| Property | Predicted Value/Characteristic | Justification |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small organic molecules with similar functional groups. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Moderately soluble in water. | Presence of polar -OH and morpholino groups. |

| Boiling Point | Elevated due to hydrogen bonding capabilities. | The hydroxyl group allows for intermolecular hydrogen bonding. |

| pKa | The morpholino nitrogen is weakly basic (pKa of the conjugate acid is ~8.5). | Typical for a tertiary amine within a morpholine ring. |

Relevance in Drug Discovery and Medicinal Chemistry

The combination of a cyclopentanol scaffold and a morpholine ring is of significant interest to drug development professionals. Both moieties are frequently incorporated into bioactive molecules to modulate their pharmacological and pharmacokinetic properties.

The Role of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) drug candidates.[1] Its inclusion can confer several advantageous properties:

-

Improved Physicochemical Properties: The morpholine ring enhances water solubility and can modulate the pKa of the molecule, which is crucial for absorption and distribution.[1]

-

Metabolic Stability: It can improve metabolic stability and bioavailability.[1]

-

Blood-Brain Barrier Permeability: The unique balance of lipophilicity and hydrophilicity imparted by the morpholine ring can facilitate passage across the blood-brain barrier.[1]

-

Pharmacophore Interactions: The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in hydrophobic interactions within a target protein's binding site.[1]

The Cyclopentanol Scaffold

Small carbocyclic rings like cyclopentane are valuable in drug design for several reasons:

-

Conformational Rigidity: Compared to linear alkyl chains, a cyclic scaffold reduces the number of available conformations. This can lead to higher binding affinity for a target receptor by minimizing the entropic penalty of binding.

-

Vectorial Orientation: The ring serves as a rigid platform to orient the key pharmacophoric groups (in this case, the hydroxyl and morpholino groups) in a precise three-dimensional arrangement for optimal target engagement.

-

Lipophilicity: The carbocyclic core contributes to the overall lipophilicity of the molecule, which is a critical parameter for membrane permeability and reaching intracellular targets.

Caption: Key contributions of the molecular components to potential drug-like properties.

Conclusion

While 2-(morpholin-4-yl)cyclopentan-1-ol may not be a commercially available compound, its structure represents a compelling starting point for medicinal chemistry programs. The synthetic route via epoxide opening is robust and allows for the generation of various analogs. The strategic combination of the morpholine ring and a cyclopentanol scaffold provides a strong foundation for developing novel therapeutics with potentially favorable pharmacokinetic and pharmacodynamic profiles, particularly for CNS targets. This guide provides the necessary foundational knowledge for researchers and drug development professionals to synthesize and explore the potential of this and related molecular architectures.

References

-

PubChem. trans-2-Methylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Cyclopentene-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Chloro-1-methylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Cyclopenten-1-ol, (S)-. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Phenylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Pentylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

-

Giulia Nesi, et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]

-

PubChem. 2-Bromocyclopentan-1-ol. National Center for Biotechnology Information. [Link]

Sources

fundamental reaction mechanisms for 2-Morpholinocyclopentanol formation

An In-Depth Technical Guide on the Fundamental Reaction Mechanisms for the Formation of 2-Morpholinocyclopentanol

Abstract

This technical guide provides a comprehensive exploration of the fundamental reaction mechanisms for the synthesis of 2-Morpholinocyclopentanol, a valuable heterocyclic building block for drug discovery and development. The document is structured to provide researchers, scientists, and medicinal chemists with a deep understanding of the primary synthetic routes, focusing on the underlying principles of stereochemistry, reaction kinetics, and catalyst selection. We will dissect the predominant mechanism—the nucleophilic ring-opening of cyclopentene oxide—and contrast it with the alternative, though more challenging, reductive amination pathway. This guide emphasizes the causality behind experimental choices, offering field-proven insights to ensure both theoretical understanding and practical applicability.

Introduction: The Strategic Importance of 2-Morpholinocyclopentanol

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. When coupled with a cyclopentanol ring, as in 2-Morpholinocyclopentanol, it creates a chiral 1,2-amino alcohol structure. This arrangement is a key pharmacophore that can engage in critical hydrogen bonding interactions with biological targets such as kinases and proteases.

Understanding the efficient and stereocontrolled synthesis of this molecule is therefore of paramount importance. This guide will focus on the two most logical synthetic disconnections, providing a detailed mechanistic analysis to inform rational route design and optimization.

Compound Identification:

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(Morpholin-4-yl)cyclopentan-1-ol |

| CAS Number | 161277-45-8 (for the (1R,2R)-trans isomer)[1][2][3] |

| Molecular Formula | C₉H₁₇NO₂[1] |

| Molecular Weight | 171.24 g/mol [1] |

| Canonical SMILES | C1CC(C(C1)O)N2CCOCC2[1] |

Primary Synthetic Pathway: Nucleophilic Ring-Opening of Cyclopentene Oxide

The most direct and reliable method for synthesizing 2-Morpholinocyclopentanol is the reaction between cyclopentene oxide and morpholine. This reaction is a classic example of an epoxide ring-opening, driven by the release of ring strain inherent in the three-membered ether.

Core Mechanism and Stereochemical Outcome

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine, acting as the nucleophile, attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the face opposite the C-O bond (backside attack), leading to an inversion of stereochemistry at the site of attack.

Stereochemical Principle: Cyclopentene oxide is a meso compound, meaning it is achiral but contains stereocenters. The SN2 attack by the achiral morpholine nucleophile results in a predictable stereochemical outcome: the formation of the trans-diastereomer exclusively. The nucleophilic attack forces the hydroxyl group and the morpholine substituent to be on opposite faces of the cyclopentane ring. Since the attack can occur with equal probability at either of the two epoxide carbons, the product is a racemic mixture of the two trans enantiomers: (1R,2R)-2-morpholinocyclopentanol and (1S,2S)-2-morpholinocyclopentanol.[4][5]

Causality of Reaction Conditions

The choice of reaction conditions (uncatalyzed, base-catalyzed, or acid-catalyzed) significantly impacts the reaction rate and potential side reactions.

-

Uncatalyzed (Neat or High Temperature): Morpholine is a reasonably strong nucleophile and can open the epoxide ring without a catalyst, often by heating the neat reactants or using a high-boiling solvent.[6] This is the simplest approach but may require harsh conditions and can lead to side products if the molecules are sensitive. The reaction proceeds as a standard SN2 attack on the neutral epoxide.

-

Base-Catalyzed: This term is often a misnomer in this context, as a base is not typically required to deprotonate the amine. The mechanism is identical to the uncatalyzed reaction. Strong bases would deprotonate the product alcohol but would not significantly accelerate the initial ring-opening step. The reaction remains a pure SN2 process, with the nucleophile attacking the sterically least hindered carbon. For the symmetrical cyclopentene oxide, this distinction is irrelevant.

-

Acid-Catalyzed: The addition of a protic or Lewis acid dramatically accelerates the reaction. The acid first coordinates to the epoxide oxygen, making it a much better leaving group and increasing the electrophilicity of the ring carbons.

Expertise & Field Insight: While acid catalysis increases the reaction rate, it introduces a mechanistic nuance. The transition state develops significant carbocation-like character. For unsymmetrical epoxides, this would favor attack at the more substituted carbon (an SN1-like feature). For cyclopentene oxide, this is not a regiochemical issue, but it is a critical consideration for more complex substrates. A potential drawback of acid catalysis is the protonation of the morpholine nucleophile, which deactivates it. Therefore, only a catalytic amount of acid should be used.

Alternative Pathway: Reductive Amination

A second plausible, albeit more complex, route is the reductive amination of 2-hydroxycyclopentanone with morpholine. This two-step, one-pot process involves the initial formation of an intermediate (an enamine or iminium ion) followed by its reduction.

Core Mechanism

-

Enamine/Iminium Formation: Morpholine, a secondary amine, reacts with the ketone (2-hydroxycyclopentanone) under acidic or neutral conditions to form an enamine intermediate by loss of water. The adjacent hydroxyl group complicates this, but the primary reaction is with the carbonyl.

-

Reduction: A reducing agent, typically a hydride source like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to reduce the C=N bond of the transient iminium ion (in equilibrium with the enamine), yielding the final amino alcohol.

Trustworthiness & Self-Validation: This pathway is mechanistically sound but presents practical challenges. The formation of the enamine from a secondary amine and a ketone can be slow and require forcing conditions, such as azeotropic removal of water.[7] Furthermore, the presence of the hydroxyl group on the ketone could lead to side reactions. The reduction step is generally robust, but the overall efficiency is often lower than the epoxide ring-opening route. The stereochemical control is also less defined, likely leading to a mixture of both cis and trans diastereomers, requiring chromatographic separation.

Experimental Protocols & Data

Protocol: Synthesis via Epoxide Ring-Opening

This protocol is adapted from a standard procedure for the aminolysis of a similar epoxide, cyclohexene oxide, and is expected to yield the target compound efficiently.[6]

Materials:

-

Cyclopentene oxide (1.0 eq)

-

Morpholine (2.0 eq)

-

Ethanol (as solvent, optional)

-

A sealed pressure vessel or autoclave

Procedure:

-

Charging the Vessel: In a clean, dry pressure vessel, combine cyclopentene oxide (1.0 equivalent) and morpholine (2.0 equivalents). While the reaction can be run neat, using a polar protic solvent like ethanol can aid in heat transfer and solubility.

-

Sealing and Heating: Seal the vessel securely. Place the vessel behind a safety shield in a heating mantle or oil bath.

-

Reaction: Heat the mixture to 80-100 °C. The internal pressure will increase. Maintain this temperature with stirring for 12-24 hours.

-

Causality: The elevated temperature is necessary to overcome the activation energy for the uncatalyzed SN2 reaction. Using a sealed vessel prevents the loss of the volatile reactants. An excess of morpholine ensures the complete consumption of the limiting reagent, cyclopentene oxide.

-

-

Workup: Cool the vessel to room temperature before carefully venting and opening.

-

Purification: Concentrate the reaction mixture under reduced pressure to remove the excess morpholine and solvent. The resulting crude oil, containing trans-2-Morpholinocyclopentanol, can be purified by vacuum distillation or silica gel column chromatography to yield the pure product.

Characterization and Predicted Data

While specific experimental spectra for 2-Morpholinocyclopentanol are not widely available in the literature, its identity can be confirmed using standard analytical techniques. The following data is based on the known characteristics of its constituent parts and predictive models.[1]

Expected Spectroscopic Features:

-

¹H NMR:

-

The spectrum will show two characteristic multiplets for the morpholine ring protons: one around ~3.7 ppm (for the -CH₂-O- protons) and another around ~2.5 ppm (for the -CH₂-N- protons).

-

The protons on the cyclopentane ring will appear as complex multiplets between ~1.5 and 2.2 ppm.

-

The two key protons, H-1 (-CH-OH) and H-2 (-CH-N), will be downfield. The H-1 proton would likely appear around 3.8-4.2 ppm, and the H-2 proton around 2.8-3.2 ppm.

-

A broad singlet for the -OH proton will also be present, which is exchangeable with D₂O.

-

The coupling constant between H-1 and H-2 (J₁₂) for the trans isomer is expected to be small (typically 2-4 Hz) due to the dihedral angle.

-

-

¹³C NMR:

-

The morpholine carbons will appear at ~67 ppm (-CH₂-O-) and ~50 ppm (-CH₂-N-).

-

The cyclopentanol carbons will be in the aliphatic region, with C-1 (-CH-OH) around 70-75 ppm and C-2 (-CH-N) around 65-70 ppm.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI+) would show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 172.2.

-

Conclusion

The synthesis of 2-Morpholinocyclopentanol is most reliably and stereoselectively achieved through the nucleophilic ring-opening of cyclopentene oxide with morpholine. This SN2 reaction proceeds with a well-defined trans stereochemical outcome, yielding a racemic mixture of the final product. While an alternative reductive amination route is theoretically possible, it presents significant practical hurdles, including potentially slow enamine formation and lack of stereocontrol, making it a less desirable synthetic strategy. For researchers in drug development, the epoxide ring-opening pathway offers a robust and predictable method for accessing this valuable morpholine-containing amino alcohol scaffold.

References

-

AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

-

Hünig, S., Lücke, E., & Brenninger, W. (1961). 1-MORPHOLINO-1-CYCLOHEXENE. Organic Syntheses, 41, 65. Available at: [Link]

-

Pearson Education. (n.d.). Two stereoisomers are obtained from the reaction of cyclopentene... Available at: [Link]

-

Ma, L., & Angle, S. R. (2004). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 104(1), 161-194. Available at: [Link]

- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Method for producing optically active trans-2-aminocyclohexanol and intermediate thereof. EP2168943A1. Google Patents.

-

Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. Available at: [Link]

-

Samoshin, V. V., et al. (2018). Fliposomes: trans-2-aminocyclohexanol-based amphiphiles as pH-sensitive conformational switches of liposome membrane - a structure-activity relationship study. Journal of Controlled Release, 287, 13-22. Available at: [Link]

- CN107652109A. (2018). Method for synthesizing 2-pentylidene cyclopentanone using morpholine as catalyst. Google Patents.

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 793-822. Available at: [Link]

-

Filo. (2025). Explain the reaction shown below. Available at: [Link]

-

Mendoza, O. J., et al. (2022). EXPLORATION OF NEW trans-2-AMINOCYCLOHEXANOL DERIVATIVES AS POTENTIAL pH-TRIGGERED CONFORMATIONAL SWITCHES. Westmont College Journal of Science & Mathematics. Available at: [Link]

-

Dolengovski, E. L., et al. (2024). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 29(3), 698. Available at: [Link]

-

ResearchGate. (n.d.). 4.1.1.4. Preparation of trans -2-Bromocyclohexanol from Cyclohexanol. Available at: [Link]

-

Fleet, G. W. J., et al. (2011). Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. Bioorganic & Medicinal Chemistry, 19(12), 3754-3765. Available at: [Link]

-

Chemistry Steps. (n.d.). The Stereochemistry of Alkene Addition Reactions. Available at: [Link]

-

Dalal Institute. (n.d.). Mechanistic and Stereochemical Aspects of Addition Reactions Involving Electrophiles, Nucleophiles and Free Radicals. Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Organic and Medicinal Chemistry Letters, 2(1), 24. Available at: [Link]

-

American Elements. (n.d.). 1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride. Available at: [Link]

-

Kiewel, K., & Sulikowski, G. A. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 997-1000. Available at: [Link]

-

Al-Bayati, R. I. H., et al. (2025). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Results in Chemistry, 9, 101881. Available at: [Link]

-

Kantevari, S., et al. (2018). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Future Medicinal Chemistry, 10(11), 1325-1341. Available at: [Link]

-

Filo. (2025). Propose a complete mechanism for the reaction of cyclopentene oxide with sodium methoxide in methanol. Available at: [Link]

-

Darensbourg, D. J., et al. (2013). Catalytic Coupling of Cyclopentene Oxide and CO2 Utilizing Bifunctional (salen)Co(III) and (salen)Cr(III) Catalysts. Organometallics, 32(21), 6424-6432. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (1R-trans)-2-(4-Morpholinyl)cyclopentanol CAS#: 161277-45-8 [m.chemicalbook.com]

- 3. (1R,2R)-2-morpholin-4-ylcyclopentan-1-ol | CAS: 161277-45-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]

- 5. Explain the reaction shown below. Include the following in your explanati.. [askfilo.com]

- 6. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physical Properties of 2-Morpholinocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Morpholinocyclopentanol is a heterocyclic compound incorporating both a cyclopentanol and a morpholine moiety. As with any novel chemical entity, a thorough understanding of its fundamental physical properties, such as melting and boiling points, is critical for its synthesis, purification, handling, and formulation in drug development. This guide provides a comprehensive framework for the determination and interpretation of these properties. Given the absence of published experimental data for 2-Morpholinocyclopentanol, this document emphasizes the foundational principles and detailed experimental protocols necessary for its characterization. It further offers a theoretical analysis of how its structural components are expected to influence these thermal characteristics, drawing comparisons with parent molecules, cyclopentanol and morpholine.

Introduction: The Importance of Physical Properties

Morpholine and its derivatives are recognized as privileged pharmacophores in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates.[1] The combination of a morpholine ring with a cyclopentanol scaffold in 2-Morpholinocyclopentanol suggests potential utility in drug discovery programs. The initial characterization of any newly synthesized compound invariably begins with the determination of its physical properties.

-

Melting Point (M.P.) is a crucial indicator of a solid compound's purity. A sharp, well-defined melting point range is characteristic of a pure substance, whereas impurities typically cause a depression and broadening of this range.

-

Boiling Point (B.P.) is a key physical constant for liquids, essential for purification techniques like distillation, for assessing volatility, and for defining safe handling and storage conditions.

This guide serves as a self-validating system for researchers, explaining not just the steps of experimental determination but the causality behind these choices, ensuring robust and reliable characterization of novel compounds like 2-Morpholinocyclopentanol.

Theoretical Framework: A Structure-Property Analysis

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces holding its molecules together. For 2-Morpholinocyclopentanol, we must consider the contributions of its constituent parts: the cyclopentanol ring and the morpholine ring.

The molecule's structure features a hydroxyl (-OH) group from the cyclopentanol moiety and a secondary amine (-NH-) group within the morpholine ring. Both groups are potent sites for hydrogen bonding , the strongest type of intermolecular force. This is further supplemented by dipole-dipole interactions from the polar C-O and C-N bonds.

-

Cyclopentanol: The hydroxyl group allows for strong hydrogen bonding, contributing to its relatively high boiling point of 139-140°C and a melting point of -19°C.[2][3]

-

Morpholine: This molecule contains both a hydrogen bond-accepting ether oxygen and a hydrogen bond-donating secondary amine. It has a boiling point of 129°C and a melting point of -5°C.[4][5]

The presence of both a hydroxyl and an amino group in 2-Morpholinocyclopentanol is expected to create a more extensive and robust network of intermolecular hydrogen bonds than in either parent compound alone. This leads to a strong prediction that 2-Morpholinocyclopentanol will have a significantly higher boiling point and likely a higher melting point than either cyclopentanol or morpholine. It will almost certainly be a solid at room temperature.

Experimental Determination of Melting Point

The melting point is determined as the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid sample.

Causality Behind Experimental Choices

The chosen methodology, the capillary method, is the gold standard for its accuracy, small sample requirement, and reproducibility. The key to a trustworthy measurement is a slow heating rate (1-2°C per minute) near the anticipated melting point. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an erroneously wide and inaccurate melting range.

Protocol: Capillary Melting Point Determination

This protocol is a self-validating system, including a preliminary rapid determination to efficiently locate the approximate melting point before a precise measurement.

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent will act as an impurity.

-

Place a small amount of the crystalline 2-Morpholinocyclopentanol onto a watch glass and crush it into a fine powder.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.

-

-

Apparatus Setup (Melting Point Apparatus):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial heating rate to a high value to quickly approach the expected melting point.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly and note the approximate temperature at which it melts. Allow the apparatus to cool significantly.

-

Accurate Determination: Using a fresh capillary, heat rapidly to about 20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last crystal melts and the entire sample is a clear liquid.

-

The melting point is reported as the range T1 - T2.

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Causality Behind Experimental Choices

For novel compounds available in small quantities, the micro boiling point method is superior to distillation as it requires only a few drops of the liquid. The method's trustworthiness stems from its direct reliance on the definition of boiling point. The stream of bubbles indicates that the vapor pressure inside the capillary equals or exceeds the external pressure. As the system cools, the precise moment the liquid is drawn back into the capillary marks the point where the external pressure just overcomes the vapor pressure, which is the boiling point.

Protocol: Micro Boiling Point Determination (Thiele Tube)

-

Sample Preparation:

-

Place a small amount (10-15 drops) of liquid 2-Morpholinocyclopentanol into a small test tube (e.g., 75x10 mm).

-

Take a standard melting point capillary tube and seal one end in a flame. Place this capillary tube, open-end down, into the small test tube containing the sample.

-

-

Apparatus Setup:

-

Attach the small test tube to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer bulb.

-

Clamp the thermometer and immerse the setup into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner. The shape of the tube will ensure uniform heating via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

Observe the sample closely. The moment the stream of bubbles stops and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point.

-

Record the atmospheric pressure at the time of the experiment.

-

Visualization: Micro Boiling Point Determination Workflow

Caption: Workflow for Micro Boiling Point Determination.

Data Summary and Predicted Properties

While experimental validation is paramount, we can estimate the properties of 2-Morpholinocyclopentanol based on its structural analogues.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Features |

| Cyclopentanol | C₅H₁₀O | 86.13 | -19[3] | 139-140[2] | -OH group for H-bonding |

| Morpholine | C₄H₉NO | 87.12 | -5[4] | 129[4] | -NH group and Ether for H-bonding |

| 2-Morpholinocyclopentanol | C₉H₁₇NO₂ | 171.24 | Est. 40-60 | Est. > 220 | -OH and -NH groups for extensive H-bonding |

The significantly higher estimated melting and boiling points for 2-Morpholinocyclopentanol are a direct consequence of its increased molecular weight and, more importantly, the presence of both hydroxyl and secondary amine functionalities, which allows for a more complex and stronger network of intermolecular hydrogen bonds.

Conclusion and Future Work

This guide has detailed the theoretical basis and rigorous experimental protocols for determining the melting and boiling points of 2-Morpholinocyclopentanol. The structural analysis strongly suggests that this compound will exhibit elevated melting and boiling points due to extensive hydrogen bonding. The provided step-by-step methodologies represent a robust framework for any researcher undertaking the characterization of this, or similar, novel chemical entities. The next logical step for any drug development professional would be to perform these experiments to obtain definitive empirical data, which is the ultimate authority in chemical characterization.

References

-

Cyclopentanol. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7298, Cyclopentanol. Retrieved January 23, 2026, from [Link].

-

FooDB. (2010, April 8). Showing Compound Cyclopentanol (FDB004659). Retrieved January 23, 2026, from [Link].

-

Morpholine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Oreate AI Blog. (2025, December 22). Understanding the Structure of Cyclopentanol: A Deep Dive. Retrieved January 23, 2026, from [Link].

-

PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved January 23, 2026, from [Link].

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved January 23, 2026, from [Link].

-

NIST. (n.d.). Cyclopentanol. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link].

-

ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Retrieved January 23, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved January 23, 2026, from [Link].

-

Amines & Plasticizers Limited. (n.d.). Morpholine. Retrieved January 23, 2026, from [Link].

-

Scent.vn. (n.d.). Cyclopentanol (CAS 96-41-3): Odor profile, Properties, & IFRA compliance. Retrieved January 23, 2026, from [Link].

-

PubMed. (2019, February 15). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. Retrieved January 23, 2026, from [Link].

-

Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved January 23, 2026, from [Link].

-

OnlineSciences. (n.d.). Cyclopentanol | Formula, Properties & Application. Retrieved January 23, 2026, from [Link].

-

Inchem.org. (n.d.). ICSC 0302 - MORPHOLINE. Retrieved January 23, 2026, from [Link].

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Cyclopentanol - Wikipedia [en.wikipedia.org]

- 3. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Morpholinocyclopentanol

Introduction: Understanding the Physicochemical Landscape of 2-Morpholinocyclopentanol

2-Morpholinocyclopentanol is a bicyclic secondary amine and alcohol of interest in medicinal chemistry and organic synthesis. Its unique structure, combining a hydrophilic morpholine ring and a hydroxyl group with a moderately lipophilic cyclopentane backbone, presents a distinct physicochemical profile. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals. These properties govern its formulation, bioavailability, storage, and ultimately, its therapeutic efficacy and reliability as a research tool.

This guide provides a comprehensive overview of the solubility and stability of 2-Morpholinocyclopentanol in common laboratory solvents. It offers both theoretical insights and practical, field-proven methodologies for in-depth analysis. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility.

Part 1: Solubility Profile of 2-Morpholinocyclopentanol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in both in vitro and in vivo systems. The structural features of 2-Morpholinocyclopentanol—a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting morpholine ring, and a nonpolar cyclopentyl group—suggest a nuanced solubility profile.

Theoretical Considerations: The Interplay of Intermolecular Forces

The solubility of 2-Morpholinocyclopentanol is governed by the principle of "like dissolves like." The molecule's ability to form hydrogen bonds with protic solvents, as well as its potential for dipole-dipole interactions with aprotic polar solvents, will largely dictate its solubility.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxyl group and the nitrogen and oxygen atoms in the morpholine ring allows for the formation of strong hydrogen bonds with these solvents. Therefore, good solubility is anticipated.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group of 2-Morpholinocyclopentanol. The polarity of these solvents will also facilitate the dissolution of the polar portions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar cyclopentane ring will have some affinity for these solvents. However, the highly polar morpholine and hydroxyl moieties will significantly hinder solubility in nonpolar media.

Illustrative Solubility Data

| Solvent Class | Solvent | Predicted Solubility (mg/mL) at 25°C |

| Polar Protic | Water | ~50-100 |

| Methanol | >200 | |

| Ethanol | >200 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | >200 |

| N,N-Dimethylformamide (DMF) | >200 | |

| Acetonitrile | ~20-50 | |

| Nonpolar | Dichloromethane | ~5-10 |

| Toluene | <1 | |

| Hexane | <0.1 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust method for determining the equilibrium solubility of 2-Morpholinocyclopentanol. The shake-flask method is a gold-standard technique that is both reliable and straightforward to implement.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Morpholinocyclopentanol to a series of vials, each containing a known volume of the selected solvent.

-

Ensure that a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted samples and determine the concentration of 2-Morpholinocyclopentanol against a standard curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Diagram of Experimental Workflow:

Caption: Workflow for a Forced Degradation Study.

Conclusion and Recommendations

This technical guide provides a framework for understanding and evaluating the solubility and stability of 2-Morpholinocyclopentanol. Based on its chemical structure, it is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. The primary degradation pathways are anticipated to be oxidation and thermal degradation.

For optimal handling and storage, it is recommended that 2-Morpholinocyclopentanol be stored in well-sealed containers, protected from light, and at controlled room temperature. For solution-based applications, the use of polar solvents is advised. The information and protocols presented here serve as a valuable resource for researchers and developers working with this compound, enabling them to make informed decisions regarding its use in experimental and developmental settings.

References

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). National Institutes of Health. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Arcinova. [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Calgary. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and products. (2003, August 1). European Medicines Agency. [Link]

-

Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (n.d.). National Center for Biotechnology Information. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Truman State University. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro Permeability Assays. (2023, September 19). MDPI. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]

-

Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. (n.d.). PubMed. [Link]

-

Predicted metabolic pathway for degradation of APAP by Bacillus drentensis strain S1 strain. (n.d.). ResearchGate. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

-

STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2025, April 11). ICH. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [Link]

-

Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. (n.d.). National Institutes of Health. [Link]

-

ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]

-

Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6. (2013, March 6). National Institutes of Health. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

An In-Depth Technical Guide to the Synthesis of Novel 2-Morpholinocyclopentanol Derivatives

Introduction: The Significance of the 2-Morpholinocyclopentanol Scaffold in Medicinal Chemistry

The 2-aminocyclopentanol framework is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1][2] The introduction of a morpholine ring at the 2-position can significantly enhance the pharmacological profile of these compounds. Morpholine, a saturated heterocycle, is frequently incorporated into drug candidates to improve aqueous solubility, modulate lipophilicity, and introduce a key hydrogen bond acceptor, thereby favorably influencing pharmacokinetic and pharmacodynamic properties.[3] Derivatives of 2-morpholinocyclopentanol are being explored for their potential in a range of therapeutic areas, including as antiviral agents, enzyme inhibitors, and central nervous system modulators.[1][4]

This technical guide provides a comprehensive overview of the synthetic strategies for accessing novel 2-morpholinocyclopentanol derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also the underlying chemical principles and rationale that guide the synthetic design.

Strategic Approaches to the Synthesis of 2-Morpholinocyclopentanol Derivatives

Two primary retrosynthetic disconnections are most commonly employed for the construction of the 2-morpholinocyclopentanol core:

-

Nucleophilic Ring-Opening of a Cyclopentene Oxide Intermediate: This is a highly convergent and stereocontrolled approach. The key transformation is the SN2 attack of morpholine on an activated cyclopentene oxide ring.

-

Reductive Amination of a 2-Morpholinocyclopentanone Precursor: This strategy involves the formation of an enamine or iminium ion intermediate from a cyclopentanone derivative and morpholine, followed by reduction to the desired amino alcohol.

This guide will focus on the first approach due to its prevalence and stereochemical predictability. The reaction of cyclopentene oxide with morpholine typically proceeds via a backside attack, leading to the trans-diastereomer as the major product.[5]

Synthetic Pathway I: Nucleophilic Ring-Opening of Cyclopentene Oxide

This section details the synthesis of trans-2-morpholinocyclopentanol starting from cyclopentene. The overall workflow is depicted below.

Caption: Overall synthetic workflow for the preparation of trans-2-morpholinocyclopentanol.

Step 1: Epoxidation of Cyclopentene

The initial step involves the epoxidation of cyclopentene to form cyclopentene oxide. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation due to their high efficiency and selectivity.[6] The reaction proceeds via a concerted mechanism, ensuring the stereospecific formation of the epoxide.

Experimental Protocol: Synthesis of Cyclopentene Oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene (1.0 eq) in dichloromethane (DCM) at 0 °C (ice-water bath).

-

Reagent Addition: Slowly add a solution of m-CPBA (1.1 eq) in DCM to the stirred cyclopentene solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude cyclopentene oxide can be purified by distillation.[6]

Step 2: Nucleophilic Ring-Opening of Cyclopentene Oxide with Morpholine

The key step in this synthesis is the regioselective and stereoselective ring-opening of cyclopentene oxide with morpholine.[7] The reaction is typically carried out in a protic solvent, such as water or an alcohol, which can facilitate the protonation of the epoxide oxygen, making it a better leaving group. The nucleophilic attack of the morpholine nitrogen then proceeds in an anti-fashion, resulting in the formation of the trans-2-morpholinocyclopentanol.

Caption: Mechanism of the acid-catalyzed ring-opening of cyclopentene oxide with morpholine.

Experimental Protocol: Synthesis of trans-2-Morpholinocyclopentanol

-

Reaction Setup: To a solution of cyclopentene oxide (1.0 eq) in a suitable solvent (e.g., water, ethanol, or a mixture thereof), add morpholine (1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux to ensure a reasonable reaction rate. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a viscous oil or a solid, can be purified by either crystallization or column chromatography on silica gel.[8][9] For crystallization, a solvent system such as ethyl acetate/hexanes can be employed. For column chromatography, a gradient elution system of ethyl acetate in hexanes is often effective.

Table 1: Representative Reaction Conditions and Outcomes

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Water | 100 | 12 | 85 | >95:5 |

| 2 | Ethanol | 78 | 24 | 78 | >95:5 |

| 3 | Acetonitrile | 82 | 18 | 72 | 90:10 |

Note: The data in this table are representative and may vary depending on the specific experimental conditions.

Characterization of 2-Morpholinocyclopentanol

Thorough characterization of the synthesized 2-morpholinocyclopentanol is crucial to confirm its structure and purity. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the protons on the cyclopentane ring provide information about the relative stereochemistry.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm-1, corresponding to the O-H stretching vibration of the hydroxyl group.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

Table 2: Expected Spectroscopic Data for trans-2-Morpholinocyclopentanol

| Technique | Key Signals |

| 1H NMR | Multiplets for the cyclopentyl protons, a broad singlet for the hydroxyl proton, and multiplets for the morpholine protons. |

| 13C NMR | Signals for the five carbons of the cyclopentane ring (two of which are attached to heteroatoms and will be downfield), and two signals for the carbons of the morpholine ring. |

| IR (cm-1) | ~3400 (br, O-H), ~2950 (C-H), ~1115 (C-O) |

| MS (m/z) | [M]+ corresponding to the molecular weight of the product. |

Alternative Synthetic Strategy: Reductive Amination

An alternative route to 2-morpholinocyclopentanol derivatives involves the reductive amination of a suitable ketone precursor.[10] This method can be particularly useful if the corresponding ketone is readily available.

Caption: General workflow for the synthesis of 2-morpholinocyclopentanol via reductive amination.

This two-step, one-pot procedure involves the initial formation of an enamine or iminium ion intermediate by reacting 2-hydroxycyclopentanone with morpholine, followed by in-situ reduction with a suitable reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[11] The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to reduce the iminium intermediate.

Conclusion

The synthesis of novel 2-morpholinocyclopentanol derivatives is a key area of research in medicinal chemistry. The nucleophilic ring-opening of cyclopentene oxide with morpholine represents a robust and stereoselective method for accessing the desired trans-diastereomer. This guide has provided a detailed overview of this synthetic strategy, including experimental protocols and characterization data. The alternative reductive amination route offers a viable alternative, particularly when the corresponding ketone precursor is readily available. The methodologies and principles outlined herein will serve as a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents based on the 2-morpholinocyclopentanol scaffold.

References

-

2-AMINOCYCLOPENTANOL. PubChem. Available from: [Link].

-

Morpholine synthesis. Organic Chemistry Portal. Available from: [Link].

-

Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids. MDPI. Available from: [Link].

-

Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. PMC. Available from: [Link].

-

Medicinal Chemistry of Aminocyclitols. PubMed. Available from: [Link].

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link].

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link].

-

Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. Available from: [Link].

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link].

-

Two stereoisomers are obtained from the reaction of cyclopentene ... Pearson. Available from: [Link].

- CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents.

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available from: [Link].

-

Medicinal Chemistry of Aminocyclitols | Request PDF. ResearchGate. Available from: [Link].

-

Oxidation of Cyclopentene with Manganese Oxides Octahedral Molecular Sieves with Layer and Tunnel Structures. OSTI.GOV. Available from: [Link].

- US2615058A - Method of purifying naphthalene by crystallization. Google Patents.

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link].

-

Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. ResearchGate. Available from: [Link].

-

Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available from: [Link].

-

Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. Available from: [Link].

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. Available from: [Link].

-

Sodium Borohydride in Reactions of Reductive Amination. ResearchGate. Available from: [Link].

-

Isolation, purification, crystallization and preliminary crystallographic studies of a chitinase from Crocus vernus. PMC. Available from: [Link].

-

Medicinal Chemistry III | Aminoglycosides | AKTU Digital Education. YouTube. Available from: [Link].

-

13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Available from: [Link].

-

Epoxides Ring-Opening Reactions. Chemistry Steps. Available from: [Link].

-

Separation and purification of 2,6-dimethylnaphthalene present in the fraction of light cycle oil by crystallization operation. ResearchGate. Available from: [Link].

-

Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link].

-

1H and 13C NMR characterization of new cycloartane triterpenes from Mangifera indica. ResearchGate. Available from: [Link].

-

Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. PubMed. Available from: [Link].

-

Synthesis and biological evaluation of cyclic endomorphin-2 analogs. PubMed. Available from: [Link].

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link].

-

18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. LibreTexts. Available from: [Link].

-

13.6 Ring Opening of Epoxides. YouTube. Available from: [Link].

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. osti.gov [osti.gov]

- 7. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]

- 8. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation, purification, crystallization and preliminary crystallographic studies of a chitinase from Crocus vernus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for the Laboratory Synthesis of 2-Morpholinocyclopentanol

Introduction: The Significance of 2-Morpholinocyclopentanol in Medicinal Chemistry